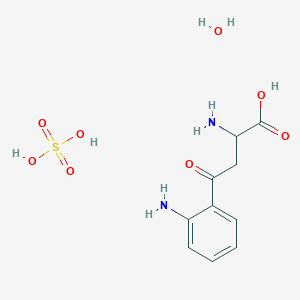
DL-Kynurenine sulfate (salt) monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Kynurenine sulfate (salt) monohydrate is a crystalline compound with the chemical formula C10H14N2O7S. It is a metabolite of the essential amino acid tryptophan and is involved in the tryptophan-kynurenine pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Kynurenine sulfate (salt) monohydrate can be synthesized through the reaction of DL-Kynurenine with sulfuric acid. The reaction typically involves dissolving DL-Kynurenine in water and then adding sulfuric acid to form the sulfate salt. The mixture is then crystallized to obtain the monohydrate form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
DL-Kynurenine sulfate (salt) monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form kynurenic acid.
Reduction: It can be reduced to form hydroxykynurenine.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions
Major Products Formed
Kynurenic acid: Formed through oxidation.
Hydroxykynurenine: Formed through reduction.
Various derivatives: Formed through substitution reactions
Scientific Research Applications
DL-Kynurenine sulfate (salt) monohydrate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in the tryptophan-kynurenine pathway and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases, pain syndromes, and autoimmune disorders.
Industry: Used in the production of pharmaceuticals and other chemical products
Mechanism of Action
DL-Kynurenine sulfate (salt) monohydrate exerts its effects through the tryptophan-kynurenine pathway. It is metabolized to form kynurenic acid, which acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This antagonistic action helps regulate neuronal excitability and immune responses. The compound also influences the production of free radicals and has neuroprotective properties .
Comparison with Similar Compounds
Similar Compounds
L-Kynurenine: A stereoisomer of DL-Kynurenine.
Kynurenic acid: An end-product of the kynurenine pathway.
Hydroxykynurenine: A reduced form of kynurenine.
Uniqueness
DL-Kynurenine sulfate (salt) monohydrate is unique due to its specific sulfate salt form and monohydrate structure, which influence its solubility and stability. This compound’s ability to act as a precursor to various biologically active molecules makes it valuable in research and industrial applications .
Properties
Molecular Formula |
C10H16N2O8S |
|---|---|
Molecular Weight |
324.31 g/mol |
IUPAC Name |
2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid;hydrate |
InChI |
InChI=1S/C10H12N2O3.H2O4S.H2O/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4;/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4);1H2 |
InChI Key |
SHULPFGDFMGUFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1S)-2-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B15292898.png)

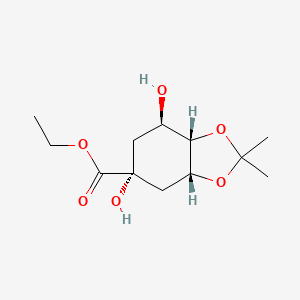

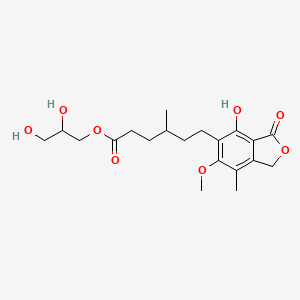
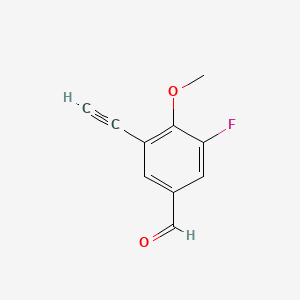
![1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15292930.png)
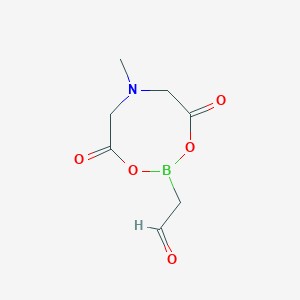
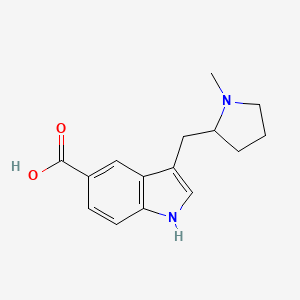
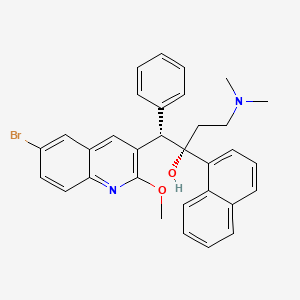
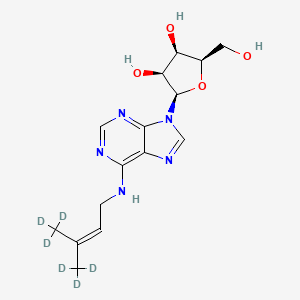
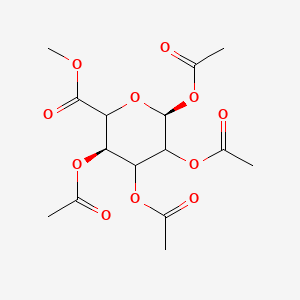
![7-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B15292959.png)

